4,5-Didehydro Brimonidine
CAS No.: 151110-15-5
Cat. No.: VC0194961
Molecular Formula: C11H8BrN5
Molecular Weight: 290.12
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151110-15-5 |
---|---|
Molecular Formula | C11H8BrN5 |
Molecular Weight | 290.12 |
IUPAC Name | 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine |
Standard InChI | InChI=1S/C11H8BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-6H,(H2,15,16,17) |
SMILES | C1=CC2=NC=CN=C2C(=C1NC3=NC=CN3)Br |
Introduction
Chemical Identity and Structural Characteristics
4,5-Didehydro Brimonidine, also known as 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine, features a quinoxaline core structure with a bromine substituent at the 5-position and an imidazole-linked nitrogen at the 6-position . The compound's structure differs from brimonidine primarily through the presence of a double bond (dehydro) between the 4,5-positions of the molecular backbone, which reduces the hydrogen count by two atoms compared to the parent compound .
Chemical Identifiers and Properties
The compound possesses well-defined chemical properties that distinguish it from brimonidine and other related compounds, as detailed in Table 1:
Table 1: Chemical Identifiers and Properties of 4,5-Didehydro Brimonidine
Structural Comparison with Brimonidine
The structural comparison between 4,5-Didehydro Brimonidine and its parent compound reveals key differences that impact their respective chemical behaviors and biological activities:
Table 2: Structural Comparison Between 4,5-Didehydro Brimonidine and Brimonidine
Feature | 4,5-Didehydro Brimonidine | Brimonidine |
---|---|---|
Molecular Formula | C₁₁H₈BrN₅ | C₁₁H₁₀BrN₅ |
Molecular Weight | 290.1187 g/mol | 292.140 g/mol |
Key Structural Distinction | Contains 4,5-double bond | Contains saturated 4,5-positions |
Imidazole Component | 1H-imidazol-2-yl group | 4,5-dihydro-1H-imidazol-2-yl group |
Pharmacopoeial Status | Impurity F in EP | Active pharmaceutical ingredient |
The absence of two hydrogen atoms in 4,5-Didehydro Brimonidine compared to brimonidine creates significant differences in electronic distribution, planarity, and potentially reactivity between these structurally related compounds .
Analytical Detection and Characterization Methods
Detection and characterization of 4,5-Didehydro Brimonidine are crucial for pharmaceutical quality control and metabolic investigations. Several analytical techniques have been employed to identify and quantify this compound in various matrices.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with a purity threshold of >95% is the standard analytical method for detecting and quantifying 4,5-Didehydro Brimonidine in pharmaceutical preparations . This technique enables separation of the compound from brimonidine and other structurally related impurities.
Mass Spectrometry Analysis
Advanced mass spectrometry techniques provide valuable structural information for 4,5-Didehydro Brimonidine characterization:
Table 3: Predicted Collision Cross Section for 4,5-Didehydro Brimonidine in Mass Spectrometry
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 290.00358 | 159.3 |
[M+Na]+ | 311.98552 | 164.7 |
[M+NH₄]+ | 307.03012 | 163.4 |
[M+K]+ | 327.95946 | 165.0 |
[M-H]- | 287.98902 | 160.5 |
[M+Na-2H]- | 309.97097 | 164.6 |
[M]+ | 288.99575 | 159.2 |
[M]- | 288.99685 | 159.2 |
These collision cross-section values provide a fingerprint for the identification of 4,5-Didehydro Brimonidine in complex matrices using ion mobility-mass spectrometry techniques .
Specialized Analytical Approaches
Hydrogen/deuterium (H/D) exchange LC-MS/MS and stable-isotope tracer techniques have been employed to characterize brimonidine metabolites, including dehydro derivatives. Research has identified dehydro-hydroxybrimonidine metabolites characterized as 2-oxo or 3-oxo-4',5'-dehydrobrimonidine in metabolic studies . These sophisticated analytical approaches enable discrimination between isomeric forms and accurate structural assignment of related compounds.
Relationship to Brimonidine Synthesis and Metabolism
Understanding the origin of 4,5-Didehydro Brimonidine requires examination of brimonidine synthesis pathways and metabolic processes.
Metabolic Considerations
Research on brimonidine metabolism has identified various oxidative pathways, including the formation of dehydro-hydroxybrimonidine metabolites characterized as 2-oxo or 3-oxo-4',5'-dehydrobrimonidine . This suggests that structures similar to 4,5-Didehydro Brimonidine may play a role in the metabolic fate of brimonidine in biological systems.
Structural and Electronic Properties
The unique structural features of 4,5-Didehydro Brimonidine confer distinct electronic and physicochemical properties that differentiate it from brimonidine.
Structural Implications of Dehydrogenation
The 4,5-dehydro modification in 4,5-Didehydro Brimonidine introduces additional pi-electron density and rigidity to the molecular framework, potentially altering:
These alterations in physical and electronic properties may significantly impact the compound's behavior in both chemical and biological systems .
Future Research Directions
Several promising research avenues could expand our understanding of 4,5-Didehydro Brimonidine:
-
Detailed structure-activity relationship studies comparing 4,5-Didehydro Brimonidine with brimonidine at adrenergic receptors
-
Investigation of potential metabolic pathways connecting brimonidine to 4,5-dehydro derivatives
-
Evaluation of stability profiles and degradation pathways leading to 4,5-Didehydro Brimonidine formation during synthesis or storage
-
Development of improved analytical methods for detecting trace amounts in complex pharmaceutical matrices
-
Assessment of potential biological activities distinct from those of the parent compound
These research directions would contribute to a more comprehensive understanding of this compound's significance in pharmaceutical science and potential applications beyond its current status as a controlled impurity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume